5,6-Dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine
Overview
Description
5,6-Dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that combines a thienopyrimidine core with a sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonylpiperazine moiety is then introduced via a nucleophilic substitution reaction, where the piperazine ring is functionalized with a sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the thienopyrimidine core and the sulfonylpiperazine moiety.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
5,6-Dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidine
- 5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamine
Uniqueness
5,6-Dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine is unique due to the presence of the sulfonylpiperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5,6-dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S2/c1-13-11-14(2)16(4)20(15(13)3)30(27,28)26-9-7-25(8-10-26)21-19-17(5)18(6)29-22(19)24-12-23-21/h11-12H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOGVDJFMSEEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=C4C(=C(SC4=NC=N3)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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